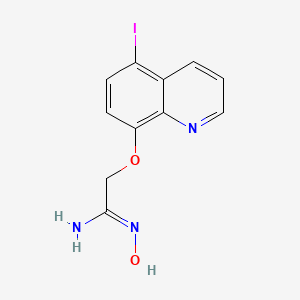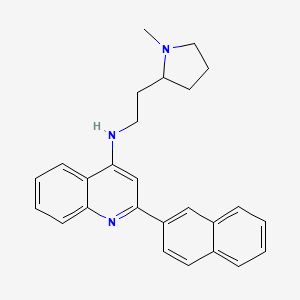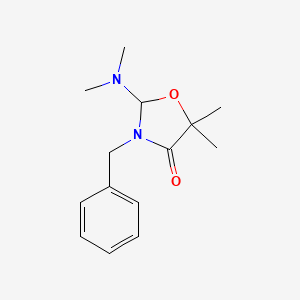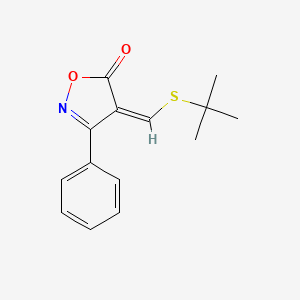
3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate is an organic phosphate ester compound. It is characterized by its long hydroxyalkyl chain and the presence of two phosphate ester groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate typically involves a series of chemical reactions starting from a long-chain alcohol. The process includes the following steps:
Esterification: The long-chain alcohol undergoes esterification with phosphoric acid to form the phosphate ester.
Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness. Key considerations include reaction temperature, pressure, and the use of catalysts to enhance the reaction rate .
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate ester groups to other functional groups.
Substitution: The phosphate ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit oxidative reactions by acting as an antioxidant, thereby protecting cells and materials from oxidative damage. The specific pathways involved include the scavenging of free radicals and the stabilization of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- 3,6,9,12-Tetraoxanonacosan-1-ol, dihydrogen phosphate
- 2-[2-[2-(2-heptadecoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate
Comparison
Compared to similar compounds, 3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate is unique due to its longer hydroxyalkyl chain and the presence of multiple phosphate ester groups. These structural features contribute to its enhanced stability and reactivity, making it more effective as an antioxidant and protective agent .
Propiedades
Número CAS |
70198-18-4 |
|---|---|
Fórmula molecular |
C25H53O8P |
Peso molecular |
512.7 g/mol |
Nombre IUPAC |
2-[2-[2-(2-heptadecoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C25H53O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-19-30-20-21-31-22-23-32-24-25-33-34(26,27)28/h2-25H2,1H3,(H2,26,27,28) |
Clave InChI |
MPESRJWPJGWNME-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCOCCOCCOCCOCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)

![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)
![2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)


![1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12886801.png)



![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonamide](/img/structure/B12886823.png)


